4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Properties
Molecular Formula |
C22H24N4O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-7-11-24(12-8-14)19-15(20(29)25-9-3-2-5-17(25)23-19)13-16-21(30)26(22(31)32-16)10-4-6-18(27)28/h2-3,5,9,13-14H,4,6-8,10-12H2,1H3,(H,27,28)/b16-13- |
InChI Key |
AUQUNUFCQWJFFS-SSZFMOIBSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine ring and the thiazolidine moiety. The final step involves the formation of the butanoic acid side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that can interact with biological systems.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrido[1,2-a]pyrimidine moiety, which is known for its biological activity.
- Thiazolidin ring, which contributes to its pharmacological properties.
- Methylpiperidine group, enhancing solubility and potentially influencing receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the piperidine and thiazolidin structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar compounds possess moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies on related structures indicate strong inhibitory activity against urease, with IC50 values suggesting effective concentrations for therapeutic use . This property could be beneficial in treating conditions related to excessive urease activity, such as certain gastrointestinal disorders.
Antioxidant Properties
The antioxidant capacity of similar compounds has been evaluated through various assays. The presence of the thiazolidin and pyrimidine rings is believed to contribute to free radical scavenging abilities, which could mitigate oxidative stress in biological systems .
Anticancer Activity
Compounds with similar frameworks have been investigated for their anticancer properties. Preliminary studies suggest that the incorporation of piperidine and thiazolidin structures may enhance cytotoxic effects against cancer cell lines, though specific data on this compound remains limited .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by subtle changes in its structure. For instance:
- Modifications to the piperidine ring can alter lipid solubility and receptor binding affinity.
- The thiazolidin ring's substitution patterns can significantly affect enzyme inhibition potency.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thiazolidin derivatives, including those with piperidine substitutions. Results showed that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Study : Research on urease inhibitors demonstrated that compounds similar to the target compound exhibited IC50 values in the range of 0.63 to 2.14 µM, indicating strong potential for therapeutic applications in managing urea-related disorders .
Research Findings Summary Table
| Activity Type | Related Compound | Assay Type | Result (IC50/Activity) |
|---|---|---|---|
| Antibacterial | Thiazolidin Derivative | Disc Diffusion | Moderate to Strong |
| Enzyme Inhibition | Urease Inhibitor | Enzymatic Assay | IC50 = 0.63 - 2.14 µM |
| Antioxidant | Pyrimidine Analog | DPPH Scavenging | High Activity |
| Anticancer | Piperidine Derivative | MTT Assay | Cytotoxic Effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
